molecular formula C23H16ClN3O4 B5907663 N-[(Z)-anthracen-9-ylmethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide

N-[(Z)-anthracen-9-ylmethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide

Cat. No.: B5907663
M. Wt: 433.8 g/mol
InChI Key: MEHGGQLWVKAJOW-MXAYSNPKSA-N
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Description

N-[(Z)-anthracen-9-ylmethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide is a complex organic compound that features an anthracene moiety linked to a chloronitrophenoxy acetamide group

Preparation Methods

The synthesis of N-[(Z)-anthracen-9-ylmethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide typically involves a multi-step process. The initial step often includes the formation of the anthracen-9-ylmethylideneamine intermediate, which is then reacted with 2-(4-chloro-2-nitrophenoxy)acetic acid or its derivatives under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-[(Z)-anthracen-9-ylmethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions, often using reagents like sodium borohydride or lithium aluminum hydride, can convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, resulting in the formation of various substituted derivatives.

Scientific Research Applications

N-[(Z)-anthracen-9-ylmethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of N-[(Z)-anthracen-9-ylmethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, disrupting its function, while the chloronitrophenoxy group can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

N-[(Z)-anthracen-9-ylmethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide can be compared with other anthracene-based compounds, such as:

Properties

IUPAC Name

N-[(Z)-anthracen-9-ylmethylideneamino]-2-(4-chloro-2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O4/c24-17-9-10-22(21(12-17)27(29)30)31-14-23(28)26-25-13-20-18-7-3-1-5-15(18)11-16-6-2-4-8-19(16)20/h1-13H,14H2,(H,26,28)/b25-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHGGQLWVKAJOW-MXAYSNPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)COC4=C(C=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N\NC(=O)COC4=C(C=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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